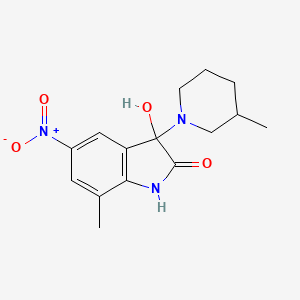![molecular formula C27H23N5O2S B11577351 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B11577351.png)
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone is a complex organic compound that features a benzoxazole ring, a phthalazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and phthalazine intermediates, followed by their coupling through a piperazine linker. Common reagents used in these reactions include sulfur sources, halogenated compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for further optimization and testing.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-methylphthalazin-1-yl)piperazin-1-yl]ethanone
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(4-chlorophthalazin-1-yl)piperazin-1-yl]ethanone
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H23N5O2S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C27H23N5O2S/c33-24(18-35-27-28-22-12-6-7-13-23(22)34-27)31-14-16-32(17-15-31)26-21-11-5-4-10-20(21)25(29-30-26)19-8-2-1-3-9-19/h1-13H,14-18H2 |
InChI Key |
QXMCVUTWYMSHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)CSC5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-bromo-1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11577272.png)
![2-Benzyl-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577278.png)
![cyclopropyl{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B11577294.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577298.png)

![(3E)-3-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11577308.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11577314.png)
![methyl 4-{7-[(2,6-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11577320.png)
![1-(4-Hydroxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577321.png)
![N-(3-chloro-4-methoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11577325.png)
![ethyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11577328.png)
![(E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11577333.png)
![ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B11577338.png)
![6-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11577345.png)
